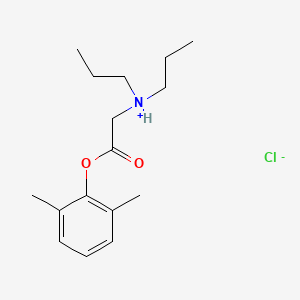
N,N-Dipropylglycine 2,6-xylyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dipropylglycine 2,6-xylyl ester hydrochloride is a chemical compound with the molecular formula C16H26ClNO2 and a molecular weight of 299.83614 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N,N-Dipropylglycine 2,6-xylyl ester hydrochloride involves several steps. One common method includes the esterification of N,N-dipropylglycine with 2,6-xylyl chloride in the presence of a suitable base. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
N,N-Dipropylglycine 2,6-xylyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N,N-Dipropylglycine 2,6-xylyl ester hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dipropylglycine 2,6-xylyl ester hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N,N-Dipropylglycine 2,6-xylyl ester hydrochloride can be compared with other similar compounds, such as:
- N,N-Dipropylglycine methyl ester hydrochloride
- N,N-Dipropylglycine ethyl ester hydrochloride These compounds share similar structural features but may differ in their chemical reactivity and applications. The unique properties of this compound make it particularly valuable for specific research and industrial purposes .
Properties
CAS No. |
2014-23-5 |
|---|---|
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
[2-(2,6-dimethylphenoxy)-2-oxoethyl]-dipropylazanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-5-10-17(11-6-2)12-15(18)19-16-13(3)8-7-9-14(16)4;/h7-9H,5-6,10-12H2,1-4H3;1H |
InChI Key |
UKFHXFHDWBIHEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH+](CCC)CC(=O)OC1=C(C=CC=C1C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


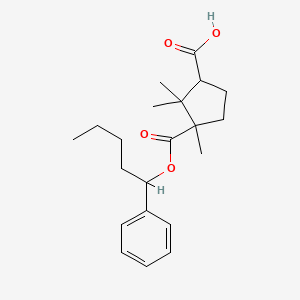
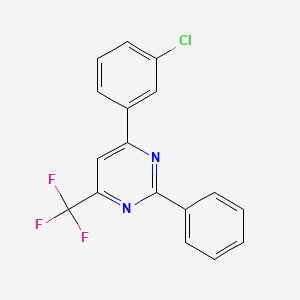
![1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B13733520.png)
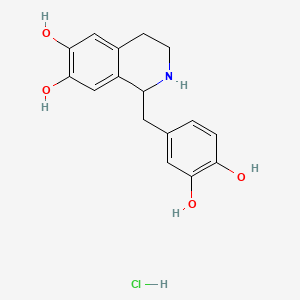



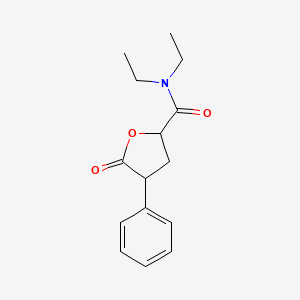
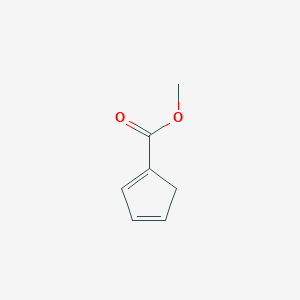

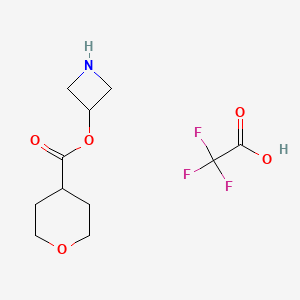
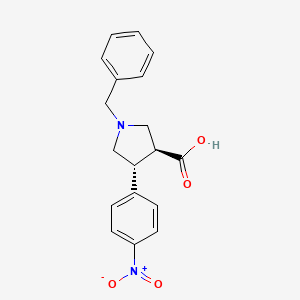
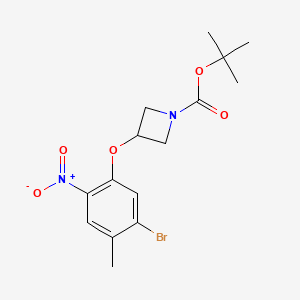
![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)
